

Physicochemical properties of Bombolitin V (e.g., isoelectric point, hydrophobicity).

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Physicochemical Properties of Bombolitin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a cationic, amphipathic heptadecapeptide (a peptide with 17 amino acid residues) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] [2] It belongs to the bombolitin family of peptides, which are known for their potent biological activities, including mast cell degranulation, hemolytic effects, and antimicrobial properties.[1] [2] Understanding the physicochemical properties of **Bombolitin V** is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Bombolitin V**, including its isoelectric point and hydrophobicity, supported by detailed experimental protocols and visual diagrams.

Core Physicochemical Properties

The physicochemical properties of **Bombolitin V** are summarized in the table below. These parameters are fundamental to its structure and function, influencing its solubility, interaction with biological membranes, and overall bioactivity.



Property	Value	Method	Reference
Amino Acid Sequence	lle-Asn-Val-Leu-Gly- lle-Leu-Gly-Leu-Leu- Gly-Lys-Ala-Leu-Ser- His-Leu-NH2	Edman Degradation	[1]
Molecular Weight	1730.15 g/mol	Mass Spectrometry	
Theoretical Isoelectric Point (pl)	9.75	In silico calculation	
Grand Average of Hydropathy (GRAVY)	2.147	In silico calculation	-
Nature	Cationic, Amphipathic	Experimental Observation	-

Isoelectric Point

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of its ionizable groups, including the N-terminal amino group, the C-terminal carboxyl group, and the side chains of acidic and basic amino acid residues. At a pH below its pI, **Bombolitin V** will have a net positive charge, and at a pH above its pI, it will have a net negative charge.

Theoretical Calculation of Isoelectric Point

The theoretical pl of **Bombolitin V** was calculated based on its amino acid sequence using the pKa values of the constituent amino acids. The calculation takes into account the single basic residue, Lysine (K), and the C-terminal amidation. The calculated pl of approximately 9.75 indicates that **Bombolitin V** is a basic peptide and will be positively charged at physiological pH (around 7.4).

Experimental Determination of Isoelectric Point: Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique used to separate peptides and proteins based on their pl.

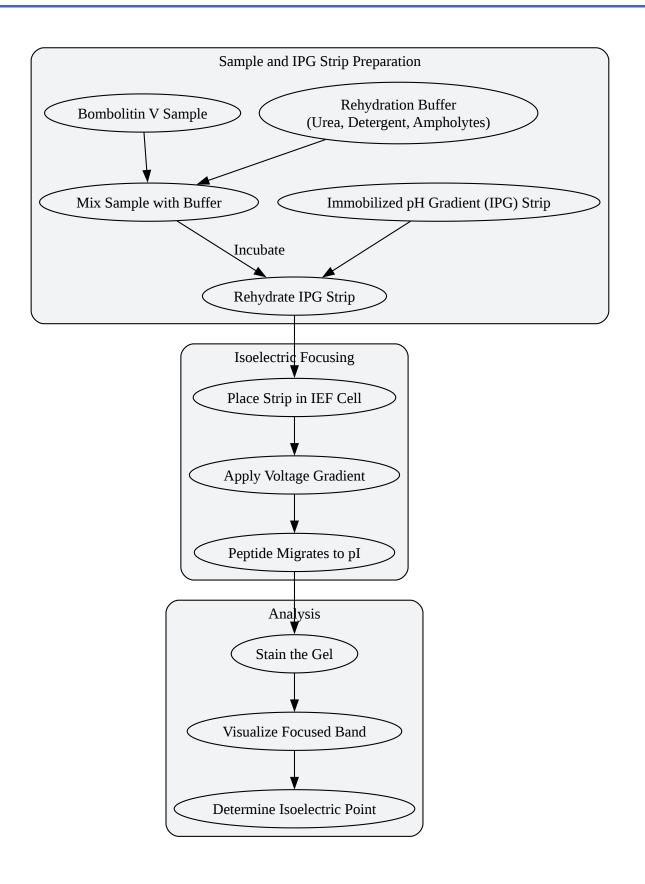
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- Sample Preparation: The Bombolitin V sample is dissolved in a rehydration buffer containing urea (to denature and maintain solubility), a non-ionic or zwitterionic detergent (e.g., CHAPS), a reducing agent (e.g., DTT), and carrier ampholytes corresponding to the desired pH range.
- IPG Strip Rehydration: An immobilized pH gradient (IPG) strip with a suitable pH range (e.g.,
 7-11 for a basic peptide) is rehydrated with the sample solution for several hours.
- Focusing: The rehydrated IPG strip is placed in an IEF cell. Electrodes are applied, and a
 voltage gradient is established. The peptide molecules migrate through the pH gradient until
 they reach the pH that corresponds to their pI, at which point they have no net charge and
 cease to migrate.
- Visualization: After focusing, the peptide can be visualized within the gel using various staining methods, such as Coomassie Brilliant Blue or silver staining. The position of the focused band on the IPG strip corresponds to its isoelectric point.





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Caption: Experimental workflow for determining the isoelectric point of **Bombolitin V** using isoelectric focusing.

Hydrophobicity

Hydrophobicity is a measure of the tendency of a molecule to repel water. For peptides, it is primarily determined by the proportion and distribution of hydrophobic amino acid residues. **Bombolitin V** is rich in hydrophobic amino acids such as Isoleucine (Ile), Leucine (Leu), and Valine (Val), which contributes to its amphipathic nature and its ability to interact with and disrupt cell membranes.

Grand Average of Hydropathy (GRAVY)

The GRAVY score is a calculated value that represents the average hydrophobicity of a peptide. It is calculated by summing the hydropathy values of all amino acids in the sequence and dividing by the number of residues. A positive GRAVY score indicates a hydrophobic nature. The GRAVY score for **Bombolitin V** is 2.147, confirming its highly hydrophobic character.

Experimental Determination of Hydrophobicity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating peptides based on their hydrophobicity. Peptides are passed through a column with a nonpolar stationary phase, and elution is achieved with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase. More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

- Sample Preparation: A solution of **Bombolitin V** is prepared in a solvent compatible with the initial mobile phase conditions (typically a low percentage of organic solvent).
- Chromatographic System: An HPLC system equipped with a C18 reversed-phase column is used. The mobile phase typically consists of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).



- Elution Gradient: The peptide is loaded onto the column in a low concentration of Solvent B.
 A linear gradient of increasing Solvent B concentration is then applied to elute the bound peptides.
- Detection: The eluting peptide is detected by its absorbance at a specific wavelength (typically 214 nm or 280 nm).
- Data Analysis: The retention time of the peptide is recorded. A longer retention time indicates
 greater hydrophobicity. The hydrophobicity can be quantified by comparing the retention time
 to that of standard peptides with known hydrophobicity.

Biological Activity and Signaling Pathway

Bombolitin V is a potent mast cell degranulating peptide. While the precise receptor is not definitively identified, its mechanism is thought to involve the activation of G-protein coupled receptors (GPCRs) on the mast cell surface. This initiates a signaling cascade leading to the release of histamine and other inflammatory mediators from the mast cell granules.

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Caption: Postulated signaling pathway for **Bombolitin V**-induced mast cell degranulation via a G-protein coupled receptor.

Conclusion

Bombolitin V possesses distinct physicochemical properties, notably a high isoelectric point and significant hydrophobicity, which are integral to its biological functions. Its cationic and amphipathic nature facilitates its interaction with cell membranes, leading to activities such as mast cell degranulation. The experimental protocols and theoretical calculations outlined in this guide provide a framework for the further investigation and potential application of **Bombolitin V** in various research and development endeavors. A thorough understanding of these fundamental properties is paramount for harnessing the therapeutic potential of this potent venom peptide.



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